molecular formula C20H23N3O5 B2481074 N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide CAS No. 1021062-24-7

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide

Cat. No.: B2481074
CAS No.: 1021062-24-7
M. Wt: 385.42
InChI Key: CYXBTILSQDHIHU-UHFFFAOYSA-N
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Description

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes an acetamidobenzamido group and a dimethoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide typically involves multiple steps. One common method includes the reaction of tert-butyl (2-(4-acetamidobenzamido)phenyl) carbamate with trifluoroacetic acid in dichloromethane at 0-23°C for 2 hours. This is followed by the addition of sodium hydrogencarbonate in water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods but scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, dichloromethane, and sodium hydrogencarbonate. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of metalloenzymes by binding to the active sites of these enzymes and preventing their normal function . This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which includes the dimethoxybenzamide moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-13(24)23-15-6-4-14(5-7-15)19(25)21-10-11-22-20(26)17-9-8-16(27-2)12-18(17)28-3/h4-9,12H,10-11H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXBTILSQDHIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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